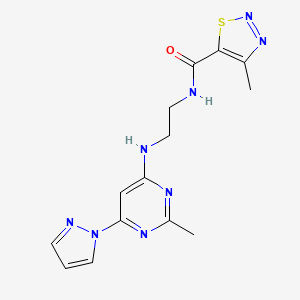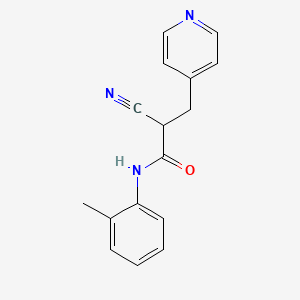![molecular formula C12H15N3O B2821329 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 1896514-65-0](/img/structure/B2821329.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the current resources .Scientific Research Applications
Synthesis and Structural Analysis
Pyridine derivatives, such as "2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile", have been synthesized and analyzed for their structural features. For instance, Tranfić et al. (2011) describe the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, revealing structural differences and supramolecular structures that include hydrogen bonds. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various scientific domains (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antimicrobial Activity
The synthesis of novel pyridine derivatives has been explored for their potential antimicrobial activity. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial activity against a range of bacteria, identifying several compounds with significant activity. This suggests the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2015) demonstrates the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. Their study highlights the protective film formed by these compounds on steel surfaces, suggesting their potential application in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).
Photochemical Applications
Sugimori et al. (1983) investigated the effects of additives on the photo-methoxylation of methyl 2-pyridinecarboxylate, showing that pyridine derivatives can influence photochemical reactions. This research opens avenues for the application of pyridine derivatives in photochemical synthesis and organic photochemistry (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).
Molecular Docking and Drug Design
A study by Venkateshan et al. (2020) focuses on the synthesis and molecular docking analysis of azafluorene derivatives, including pyridine-carbonitrile compounds, for their potential inhibition of SARS-CoV-2 RdRp. This suggests the application of such derivatives in drug design and discovery, particularly in the search for treatments for viral infections (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Mechanism of Action
Target of Action
A structurally similar compound, nicotine, is known to be a potent agonist of the nicotinic acetylcholine receptor .
Mode of Action
If we consider the action of nicotine, it binds to the nicotinic acetylcholine receptor, causing a conformational change and increasing the receptor’s activity .
Biochemical Pathways
The activation of nicotinic acetylcholine receptors by nicotine can affect numerous biochemical pathways, including signal transduction pathways and neurotransmitter release .
Result of Action
The activation of nicotinic acetylcholine receptors by nicotine can lead to various physiological effects, including increased heart rate and blood pressure .
Safety and Hazards
properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQKGINZNOBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)
![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)


![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)
![N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2821259.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)

![6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2821269.png)